1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide
Overview
Description
1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide is a chemical compound with the molecular formula C6H11OP. It is a member of the phosphole family, which are heterocyclic compounds containing a phosphorus atom in a five-membered ring.
Preparation Methods
The synthesis of 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylphospholene with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride .
Oxidation: The compound can be further oxidized to form phosphole oxides with higher oxidation states.
Reduction: Reduction reactions can convert the compound back to its corresponding phosphole.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphole oxides, while reduction reactions produce phospholes .
Scientific Research Applications
1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide has several scientific research applications across different fields:
Chemistry: It is used as a building block for the synthesis of more complex phosphole derivatives.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s phosphorus atom can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide can be compared with other similar compounds, such as:
1,3-Dimethyl-3-phospholene 1-oxide: This compound has a similar structure but differs in the oxidation state of the phosphorus atom.
1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide: This compound contains a phenyl group instead of methyl groups, leading to different chemical and physical properties.
1-Methyl-1-oxide-2,3-dihydro-phosphole: This compound has a different substitution pattern on the phosphole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications .
Properties
IUPAC Name |
1,3-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11OP/c1-6-3-4-8(2,7)5-6/h3H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWDXWMSIQOZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCP(=O)(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884840 | |
Record name | 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15450-79-0 | |
Record name | 1,3-Dimethyl-3-phospholene 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15450-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-2,5-dihydro-1$l^{5}-phosphole 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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